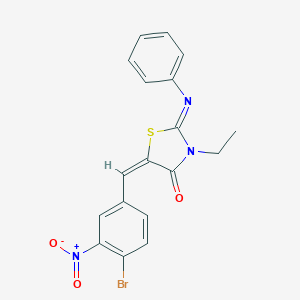![molecular formula C21H20N4O5S2 B297654 N-(2-cyanoethyl)-N-[(5-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide](/img/structure/B297654.png)
N-(2-cyanoethyl)-N-[(5-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanoethyl)-N-[(5-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide is a complex organic compound that features a variety of functional groups, including cyano, sulfonamide, and pyrimidinylidene. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-N-[(5-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide likely involves multiple steps, including the formation of the pyrimidinylidene core, the introduction of the cyanoethyl group, and the attachment of the sulfonamide moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the cyano group or the pyrimidinylidene ring.
Substitution: Various substitution reactions could occur, especially at the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
Medically, such compounds might be explored for their therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(2-cyanoethyl)-N-[(5-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, altering signal transduction pathways, or modulating gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-cyanoethyl)-N-(phenylmethyl)methanesulfonamide
- N-(2-cyanoethyl)-N-(4-methylphenyl)methanesulfonamide
- N-(2-cyanoethyl)-N-(2-furylmethyl)methanesulfonamide
Uniqueness
What sets N-(2-cyanoethyl)-N-[(5-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide apart is its combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C21H20N4O5S2 |
|---|---|
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
N-(2-cyanoethyl)-N-[[5-[(E)-[1-(4-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]furan-2-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C21H20N4O5S2/c1-14-4-6-15(7-5-14)25-20(27)18(19(26)23-21(25)31)12-16-8-9-17(30-16)13-24(11-3-10-22)32(2,28)29/h4-9,12H,3,11,13H2,1-2H3,(H,23,26,31)/b18-12+ |
Clé InChI |
IAZDSTFFBWKXFL-LDADJPATSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)CN(CCC#N)S(=O)(=O)C)C(=O)NC2=S |
SMILES isomérique |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)CN(CCC#N)S(=O)(=O)C)/C(=O)NC2=S |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)CN(CCC#N)S(=O)(=O)C)C(=O)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297571.png)
![N-(4-bromobenzyl)-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297572.png)
![N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297573.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297574.png)
![N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297576.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297577.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297578.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B297579.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B297581.png)
![N-(2-bromophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297582.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-chlorobenzyl)acetamide](/img/structure/B297584.png)
![(2E,5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297589.png)

![4-methyl-N-(4-methylbenzyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297594.png)
